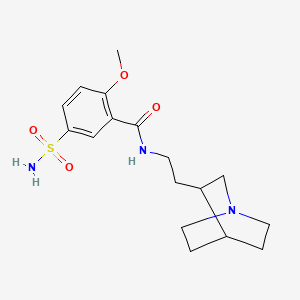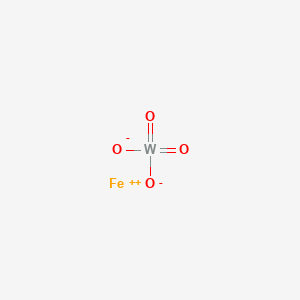
Ferrous tungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrous tungstate, also known as iron tungstate, is a chemical compound with the formula FeWO₄. It is a member of the tungstate family, which includes various metal tungstates. This compound is typically found in nature as part of the mineral wolframite, which is a solid solution of this compound and manganous tungstate. This compound is known for its unique properties, including its magnetic and optical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferrous tungstate can be synthesized through various methods, including solid-state metathetic reactions and hydrothermal processes. One common method involves reacting ferrous chloride with sodium tungstate under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting ferrous sulfate with sodium tungstate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound. This method is favored for its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Ferrous tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the ferrous ion with other metal ions, such as manganese or zinc, under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ferric tungstate, while reduction can yield elemental tungsten and iron.
Applications De Recherche Scientifique
Ferrous tungstate has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: this compound nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in cancer treatment.
Industry: It is used in the production of tungsten metal and alloys, which are essential in various industrial applications, including the manufacturing of hard metals and superalloys.
Mécanisme D'action
The mechanism by which ferrous tungstate exerts its effects is primarily related to its ability to participate in redox reactions. The ferrous ion (Fe²⁺) can undergo oxidation to ferric ion (Fe³⁺), while the tungstate ion (WO₄²⁻) can participate in various chemical transformations. These redox properties make this compound an effective catalyst and a valuable compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Manganous Tungstate (MnWO₄): Similar to ferrous tungstate, manganous tungstate is part of the wolframite mineral series. It shares similar magnetic and optical properties but differs in its specific applications and reactivity.
Zinc Tungstate (ZnWO₄): Zinc tungstate is known for its luminescent properties and is widely used in scintillation detectors. Unlike this compound, it does not exhibit significant magnetic properties.
Uniqueness: this compound is unique due to its combination of magnetic and catalytic properties, making it valuable in both scientific research and industrial applications. Its ability to undergo various redox reactions also sets it apart from other tungstates.
Propriétés
Numéro CAS |
20405-35-0 |
|---|---|
Formule moléculaire |
FeO4W |
Poids moléculaire |
303.68 g/mol |
Nom IUPAC |
dioxido(dioxo)tungsten;iron(2+) |
InChI |
InChI=1S/Fe.4O.W/q+2;;;2*-1; |
Clé InChI |
SSWAPIFTNSBXIS-UHFFFAOYSA-N |
SMILES canonique |
[O-][W](=O)(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
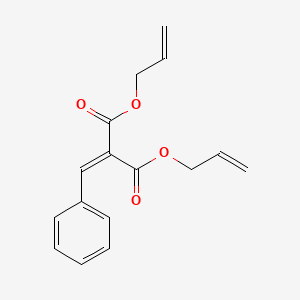
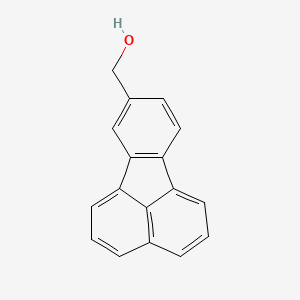
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)
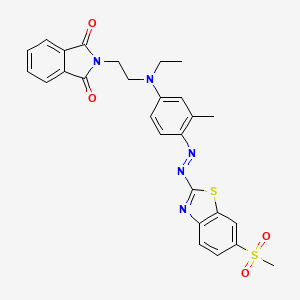
![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
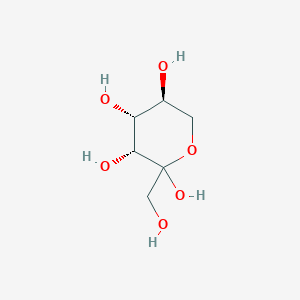
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
